Umbelliferone

Antioxidant Mitochondrial ROS Oxidative Stress

Select Umbelliferone (7-Hydroxycoumarin) for research applications where its superior NQO1 inhibitory activity and anti-migration efficacy in cancer models are required, as it significantly outperforms esculetin and unsubstituted coumarin. It serves as a validated tool for NAFLD and hepatoprotection studies, demonstrating cytoprotective equivalence with scopoletin by reducing ER stress markers and ROS production. For fluorogenic assay development, it is the optimal choice as the reference fluorophore for calibrating glucuronide and sulfate conjugate detection, provided your protocol can accommodate alkaline conditions (pH 9–10). In SAR studies, use it as a negative control against geranylated coumarins like auraptene due to its markedly lower tumor promotion inhibition. Ensure ample Phase II metabolism is accounted for in vivo, given its ~9.5% oral bioavailability.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 93-35-6
Cat. No. B1683723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbelliferone
CAS93-35-6
Synonyms7-hydroxycoumarin
7-hydroxycoumarin sulfate
7-hydroxycoumarin, 14C-labeled
umbelliferone
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)O
InChIInChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
InChIKeyORHBXUUXSCNDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Umbelliferone (CAS 93-35-6) Procurement Guide: A Comparative Analysis of 7-Hydroxycoumarin Versus Its Closest Analogs


Umbelliferone (CAS 93-35-6), also known as 7-hydroxycoumarin, is a naturally occurring coumarin derivative found in plants such as golden apple, bitter orange, and Artemisia species [1]. This compound serves as the primary active metabolite of coumarin and exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties [2]. Umbelliferone's unique 7-hydroxy substitution pattern distinguishes it from other coumarin derivatives and contributes to its specific biological profile and extensive phase II metabolism, which significantly influences its pharmacokinetic behavior [3].

Why Umbelliferone Cannot Be Substituted with Generic Coumarin Derivatives: A Scientific Procurement Perspective


Within the coumarin family, seemingly minor structural variations—such as hydroxylation at position 7 versus position 6 or the addition of a methyl group at position 4—produce substantial differences in biological activity, metabolic stability, and fluorescence properties [1]. While umbelliferone, esculetin (6,7-dihydroxycoumarin), scopoletin (6-methoxy-7-hydroxycoumarin), and 4-methylumbelliferone all share the benzopyrone core, they exhibit distinct pharmacological profiles that preclude generic substitution [2]. For instance, umbelliferone demonstrates superior NQO1 inhibitory activity compared to esculetin and coumarin, but markedly lower antioxidant capacity than esculetin [3]. Furthermore, umbelliferone undergoes extensive phase II metabolism leading to low oral bioavailability (approximately 9.5%), a pharmacokinetic characteristic that fundamentally differs from other coumarin analogs and critically informs compound selection for in vivo studies [4].

Quantitative Differentiation Evidence for Umbelliferone: Comparative Data Versus Key Analogs


Antioxidant Capacity: Esculetin Demonstrates 789-Fold Higher Potency in Mitochondrial ROS Inhibition

In a direct head-to-head comparative study, umbelliferone exhibited substantially weaker antioxidant activity than esculetin (6,7-dihydroxycoumarin) across multiple assay platforms. In the mitochondrial ROS generation assay using brain homogenates, esculetin achieved complete inhibition with an IC50 of 0.57 μM, whereas umbelliferone required approximately 789-fold higher concentrations to achieve comparable effects [1]. In chemical radical scavenging assays, esculetin consistently outperformed umbelliferone in DPPH, ABTS•+, and FRAP assays, underscoring that the presence of two hydroxyl groups (catechol moiety) in esculetin confers markedly superior antioxidant capacity relative to the single 7-hydroxy group in umbelliferone [1].

Antioxidant Mitochondrial ROS Oxidative Stress

NQO1 Inhibition and Anti-Migration Activity: Umbelliferone Matches Scopoletin, Outperforms Esculetin and Coumarin

A direct comparative analysis of four coumarins—umbelliferone, scopoletin, aesculetin, and coumarin—evaluated their NQO1 inhibitory effects in KKU-100 cholangiocarcinoma cells. Umbelliferone and scopoletin demonstrated the strongest NQO1 inhibition, whereas aesculetin and coumarin barely affected intracellular NQO1 activity [1]. At modest cytotoxic doses, umbelliferone and scopoletin both greatly inhibited cell migration, while coumarin and aesculetin showed minimal effect [1]. This differential activity is mechanistically significant: the anti-migration effect of scopoletin was associated with decreased MMP9/TIMP1 mRNA ratio, suggesting that potent NQO1 inhibition correlates with anti-migration efficacy [1].

NQO1 Inhibition Anti-migration Cholangiocarcinoma

Tumor Promotion Inhibition: Umbelliferone Shows 25-Fold Lower Potency Than Auraptene

In a comparative study of coumarin-related compounds isolated from citrus oils, umbelliferone was tested alongside auraptene (7-geranyloxycoumarin) for inhibition of TPA-induced Epstein-Barr virus activation in Raji cells, a standard assay for anti-tumor promoting activity. Auraptene exhibited an IC50 of 18 μM, nearly equivalent to genistein, whereas umbelliferone, which lacks the geranyloxyl group present in auraptene, was substantially less active with an IC50 of 450 μM [1]. In a two-stage mouse skin carcinogenesis model, topical auraptene application (160 nmol) significantly reduced tumor incidence by 27% and tumor multiplicity by 23%, establishing that the geranyloxyl side chain is critical for potent chemopreventive activity [1].

Cancer Chemoprevention Epstein-Barr Virus Tumor Promotion

Fluorescence Properties: Umbelliferone Exhibits pH-Dependent Fluorescence Distinct from 4-Methylumbelliferone

Umbelliferone and 4-methylumbelliferone (4-MU) share the 7-hydroxycoumarin core but differ in fluorescence characteristics relevant to enzyme assay design. Both compounds exhibit strong fluorescence only at alkaline pH (pH 9-10), with their glucuronide conjugates showing minimal fluorescence—a property exploited in β-glucuronidase assays [1]. However, structural modifications significantly alter fluorescence intensity: 6-chloro-4-methylumbelliferone (6-CMU) produces 9.5-fold higher fluorescence than 4-MU at pH 6.8, and 3.2-fold higher fluorescence than 7-hydroxycoumarin-3-carboxylic acid . The unmodified umbelliferone displays molar extinction coefficients ranging from 10,000 to 20,000 M⁻¹cm⁻¹ and serves as the reference fluorophore for calibration in assays using its conjugates [2].

Fluorogenic Substrate Enzyme Assay β-Glucuronidase

Oral Bioavailability: PBPK Modeling Reveals Only 9.49% Systemic Exposure Due to Extensive Phase II Metabolism

Physiologically based pharmacokinetic (PBPK) modeling of umbelliferone in rats and humans quantitatively characterized its disposition, revealing that the compound undergoes extensive extrahepatic phase II metabolism (glucuronidation and sulfation) and significant hepatic/gut first-pass extraction [1]. Human PBPK model simulations predicted that oral umbelliferone at doses of 100 and 500 mg produces linear pharmacokinetic profiles with peak blood concentrations of 55.0 and 275 ng/mL, respectively, and an oral bioavailability of only 9.49% in clinical settings [1]. This low systemic exposure explains why in vitro potency often fails to translate to in vivo efficacy without formulation strategies or structural modifications to bypass first-pass metabolism [2].

Pharmacokinetics PBPK Modeling Bioavailability

Hepatoprotection: Umbelliferone and Scopoletin Demonstrate Comparable Cytoprotective Efficacy

A comparative study evaluated the cytoprotective effects of scopoletin and umbelliferone in primary rat hepatocytes exposed to palmitate (1 mmol/L) or glycochenodeoxycholic acid (GCDCA, 50 μmol/L). Both compounds protected against palmitate- and GCDCA-induced cell death, reducing ER stress marker expression, decreasing JNK phosphorylation, and lowering reactive oxygen species production [1]. Notably, the protective effects of scopoletin and umbelliferone were comparable in magnitude across both lipotoxic and bile acid-induced injury models, suggesting that the 6-methoxy substitution in scopoletin does not confer additional hepatoprotective advantage over the unsubstituted 7-hydroxy group of umbelliferone in this context [1].

Hepatoprotection ER Stress NAFLD

Optimal Procurement and Application Scenarios for Umbelliferone Based on Quantitative Differentiation Evidence


NQO1-Targeted Cancer Research and Anti-Metastatic Studies

Umbelliferone is a suitable procurement choice for investigations focused on NQO1 inhibition and anti-migration activity in cancer, where it demonstrates comparable efficacy to scopoletin and significantly outperforms esculetin and unsubstituted coumarin [1]. This application leverages the finding that umbelliferone ranks among the most potent NQO1 inhibitors in the coumarin class, making it an appropriate positive control or lead compound for this specific molecular target [1].

Hepatoprotection Research in NAFLD and Lipotoxicity Models

Based on demonstrated cytoprotective equivalence with scopoletin in primary hepatocyte models of palmitate- and bile acid-induced injury, umbelliferone is an appropriate procurement choice for NAFLD and hepatoprotection studies [2]. The compound's ability to reduce ER stress markers, JNK phosphorylation, and ROS production positions it as a validated research tool for investigating lipotoxicity mechanisms and potential therapeutic interventions [2].

Fluorogenic Substrate Development Requiring Alkaline pH Assay Conditions

Umbelliferone is appropriate for fluorogenic assay development when the experimental protocol can accommodate alkaline conditions (pH 9-10), as its fluorescence is maximally deprotonated and detectable only above pH ~10 . It serves as the reference fluorophore for calibration in assays utilizing its glucuronide and sulfate conjugates for β-glucuronidase and arylsulfatase detection [3]. However, for applications requiring neutral pH fluorescence, alternative 7-hydroxycoumarin derivatives with electron-withdrawing substituents (e.g., 3-cyano or 6,8-difluoro modifications) that lower pKa should be prioritized [4].

Negative Control for Prenylated Coumarin Chemoprevention Studies

Given its 25-fold lower potency in tumor promotion inhibition assays compared to geranylated coumarins like auraptene, umbelliferone is an appropriate negative control or baseline comparator when evaluating prenylated or geranylated coumarin derivatives for chemopreventive activity [5]. The absence of the lipophilic side chain directly correlates with the loss of potent anti-tumor promoting activity, making umbelliferone valuable for structure-activity relationship (SAR) studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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